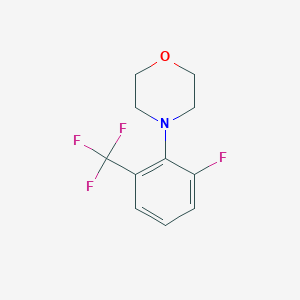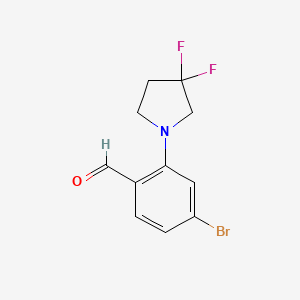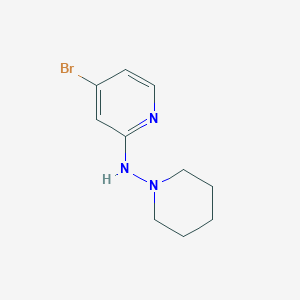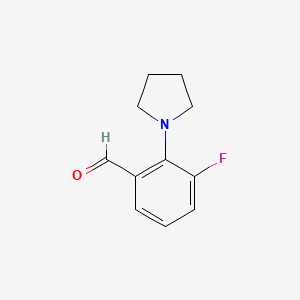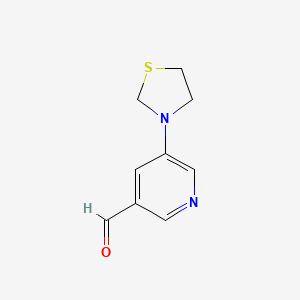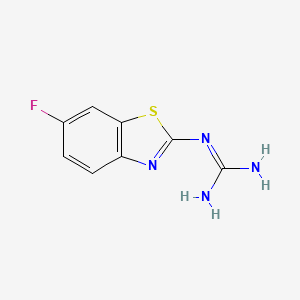![molecular formula C20H15NO4 B1402115 1-{4-[(2E)-3-(3-Méthoxyphényl)prop-2-énoyl]phényl}-1H-pyrrole-2,5-dione CAS No. 1365988-71-1](/img/structure/B1402115.png)
1-{4-[(2E)-3-(3-Méthoxyphényl)prop-2-énoyl]phényl}-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C20H15NO4 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- De plus, en raison de ses propriétés d'absorption des UV, il peut servir d'ingrédient de protection solaire naturelle, protégeant la peau des rayons UV nocifs .
- Le composé participe à des réactions de cycloaddition 1,3-dipolaires. Plus précisément, il réagit avec les nitrones pour former des isoxazolidines 2,3,4,5-tétrasubstituées avec des rendements élevés .
- Des études antérieures ont étudié la cycloaddition de ce composé avec des ylures d'azométhine non stabilisés, conduisant à des composés polyhétérocycliques fusionnés et spiro contenant des fragments de pyrrolidine et d'indénopyrrolizine .
- La partie chalcone du composé permet une [2+3]-cycloaddition avec les nitrones, générant trois nouveaux centres chiraux en une seule étape .
- Les dérivés d'isoxazolidine obtenus à partir de chalcones et de nitrones présentent un large spectre d'activités biologiques, notamment des effets antifongiques, anticancéreux, antiviraux, antibactériens et anti-inflammatoires .
Propriétés antioxydantes et de protection solaire
Réactions de cycloaddition 1,3-dipolaires
Synthèse de composés polyhétérocycliques
Dérivés de chalcone et isoxazolidines
Mécanisme D'action
Mode of Action
It is known that the compound is involved in 1,3-dipolar cycloaddition reactions . These reactions are an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Biochemical Pathways
The compound is involved in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloaddition reactions . These reactions lead to the formation of isoxazolidine derivatives exhibiting a broad spectrum of biological activity . In particular, compounds with antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities were found among this series .
Result of Action
The result of the compound’s action is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and the yield of the reaction . .
Analyse Biochimique
Biochemical Properties
1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of isoxazolidine derivatives . These interactions are crucial for the synthesis of heterocyclic compounds, which exhibit a broad spectrum of biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .
Cellular Effects
The effects of 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the formation of chiral centers in cells, which is essential for the synthesis of biologically active molecules . Additionally, its interaction with cellular proteins can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to participate in cycloaddition reactions is a key aspect of its molecular mechanism, enabling the formation of complex molecules with diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products and their potential impacts on cellular processes must also be considered.
Dosage Effects in Animal Models
The effects of 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its biochemical and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine its accumulation and distribution, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-[4-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-25-17-4-2-3-14(13-17)5-10-18(22)15-6-8-16(9-7-15)21-19(23)11-12-20(21)24/h2-13H,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJPVKMPXKIDDY-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




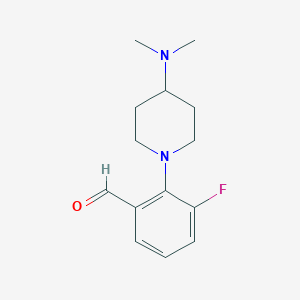
![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

